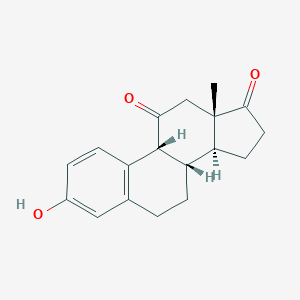

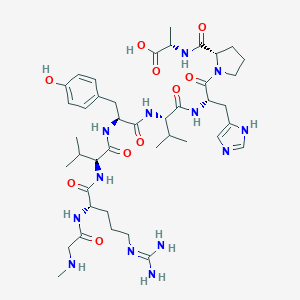

2,5-呋喃二酮,3,4-双(苯甲酰氧基)二氢-,(3R,4R)-

描述

Synthesis Analysis

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks has been explored, with 2,5-bis(hydroxymethyl)furan polymerized with various diacid ethyl esters to create novel furan polyesters . Another study reports the synthesis of cross-linked poly(ester amide)s through the polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid, demonstrating the potential for creating fully renewable polymeric materials . Additionally, the synthesis of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its metal complexes has been achieved, providing a method for creating furan-based ligands .

Molecular Structure Analysis

The molecular structures of the synthesized furan derivatives are characterized using various analytical techniques such as FTIR, NMR, MS, and elemental analysis. For instance, the structure of 2,5-bis(hydroxymethyl)furan-based polyesters was fully characterized to understand their physical properties . The X-ray crystal structures of 2,5-bis{(diethyl-3′-indolyl)methyl}furan and its dilithiated complex were reported, contributing to the understanding of the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions, including polymerization, branching reactions, and cyclization. The amide groups in 2,5-furandicarboxamide moieties participate in branching reactions with 2-oxazoline rings, influenced by intra-molecular hydrogen bonding . Chiral 2(5H)-furanone derivatives with bis-1,2,3-triazole structures were synthesized through a sequence of reactions including Michael addition-elimination and click chemistry . The reactivity of 4-benzoyl-5-phenyl-2,3-furandione with acetanilides has been investigated, leading to the formation of new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical properties of furan-based polyesters are influenced by the number of methylene units in the dicarboxylic segments, as discussed in the enzymatic synthesis of biobased polyesters . The rate of branching reactions in the synthesis of cross-linked poly(ester amide)s can be enhanced by the addition of catalysts, affecting the curing times and properties of the resulting polymers . The electronic structures of reactants and products in the reactions involving 4-benzoyl-5-phenyl-2,3-furandione were investigated using computational methods, providing insights into the reactivity and stability of these compounds .

科学研究应用

生物质转化和聚合物生产

5-羟甲基糠醛 (HMF) 及其衍生物,包括与目标化合物在结构上相关的呋喃二甲酸,已被确定为将植物生物质转化为有价值化学品的关键中间体。这些衍生物为生产新一代聚合物、功能材料和燃料提供了可持续途径,突显了此类化合物在替代不可再生碳氢化合物来源方面的潜力 (切尔尼雪夫、克拉夫琴科和阿纳尼科夫,2017)。这项研究强调了呋喃衍生物在开发环保材料和能源方面的作用。

有机合成和催化

在有机合成中,该化合物及其相关的呋喃衍生物用作多功能中间体。例如,可以从碳水化合物中产生的 5-羟甲基糠醛 (5-HMF),用于制造增值化学品和材料,证明了该化合物在增强合成路线和促进可再生资源利用中的作用 (范、韦里耶、克诺和波波维奇,2019)。这对于发展绿色化学和开发新的合成方法至关重要。

环境和材料科学

呋喃衍生物在环境科学和材料工程中的潜力也在被探索,例如在阻燃剂的合成和研究其对环境的影响方面。例如,新型溴化阻燃剂的探索表明正在持续研究更安全、更有效的材料以减少火灾隐患 (祖德维恩、斯洛特维格和德波尔,2020)。这些研究对于开发在应用中不仅有效,而且还能最大程度地减少生态足迹的材料至关重要。

作用机制

Target of Action

Similar compounds have been found to interact with enzymes such as purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.

Biochemical Pathways

If the compound does indeed target purine nucleoside phosphorylase, it could impact the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides, which are vital for DNA and RNA synthesis.

Result of Action

Based on its potential interaction with purine nucleoside phosphorylase, it could affect dna and rna synthesis, which could have downstream effects on cell proliferation and function .

属性

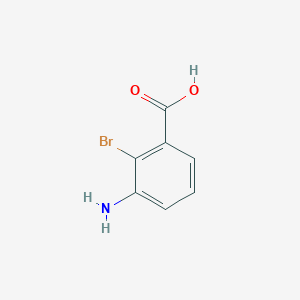

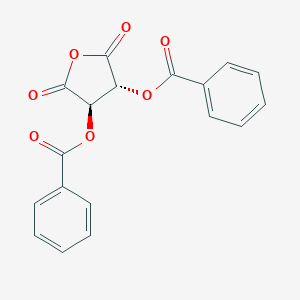

IUPAC Name |

[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKRMSPXYQFOT-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233092 | |

| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64339-95-3 | |

| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is (+)-Dibenzoyl-L-tartaric anhydride primarily used for in chemical research?

A1: (+)-Dibenzoyl-L-tartaric anhydride, also known as 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, is frequently employed as a chiral resolving agent. [, , , ] This means it helps separate mixtures of enantiomers (mirror-image molecules) into their individual, optically active components.

Q2: How does (+)-Dibenzoyl-L-tartaric anhydride enable the separation of enantiomers?

A2: This compound reacts with racemic mixtures (containing both enantiomers) of compounds like α-hydroxyphosphonates [] and α-amino acids [] to form diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, making them separable by techniques like column chromatography. []

Q3: What factors influence the effectiveness of (+)-Dibenzoyl-L-tartaric anhydride in separating diastereomers?

A3: Research indicates that the type and chain length of polymer additives used in separation techniques like capillary zone electrophoresis can significantly impact the separation efficiency of diastereomers derived from (+)-Dibenzoyl-L-tartaric anhydride. [] For instance, polyvinylpyrrolidone has shown promise in enhancing the selectivity of the separation system. []

Q4: Beyond resolution of enantiomers, are there other applications of (+)-Dibenzoyl-L-tartaric anhydride?

A4: While primarily known for its role in enantiomeric resolution, research has also explored its use in attracting beneficial insects for pest control. Specifically, a study found that a three-component blend containing (+)-Dibenzoyl-L-tartaric anhydride exhibited attractive properties towards the predatory mite Neoseiulus californicus. [] This suggests potential applications in developing attractants for biological control strategies.

Q5: What is known about the synthesis of (+)-Dibenzoyl-L-tartaric anhydride?

A5: Kinetic studies have investigated the synthesis of (+)-Dibenzoyl-L-tartaric anhydride. [] The reaction is suggested to be pseudo-first order, and understanding the kinetic parameters allows for the design of more efficient synthetic processes, potentially even enabling continuous reactor setups. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。